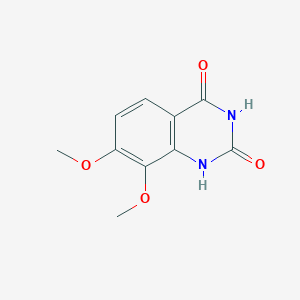

2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy-

概要

説明

2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- is a heterocyclic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of two methoxy groups at the 7th and 8th positions of the quinazoline ring. Quinazolinediones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

準備方法

The synthesis of 2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4-diamino-5,6-dimethoxybenzoic acid with phosgene or its derivatives. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is then heated to facilitate the cyclization process, resulting in the formation of the desired quinazolinedione.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

化学反応の分析

2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with higher oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.

Substitution: The methoxy groups at the 7th and 8th positions can undergo nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction may produce quinazoline-2,4-diol derivatives.

科学的研究の応用

Chemistry

2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- serves as a critical building block for synthesizing more complex quinazoline derivatives. Its structure allows for various chemical transformations and the development of new synthetic methodologies. This compound is often utilized in:

- Synthesis of Novel Derivatives : Researchers have synthesized a series of derivatives to explore their chemical properties and potential applications .

Biology

The compound has been extensively studied for its biological activities, which include:

- Antimicrobial Properties : It exhibits activity against various bacterial strains. In studies, derivatives of this compound showed mild to moderate activity compared to standard antibiotics like ampicillin .

- Antifungal Activity : Some derivatives have demonstrated effectiveness against fungal pathogens.

- Anticancer Potential : A significant focus has been on its anticancer properties. Studies involving synthesized derivatives have shown promising cytotoxic effects against human cancer cell lines .

Medicine

The therapeutic potential of 2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- is being explored in drug development:

- Pharmaceutical Applications : Due to its ability to modulate specific biological pathways, it is considered a candidate for developing new anticancer agents and enzyme inhibitors.

- Mechanism of Action : The compound interacts with various biological targets, leading to changes in cellular processes that can be exploited for therapeutic purposes.

Industry

In addition to its applications in medicine and biology, this compound is also utilized in industrial settings:

- Specialty Chemicals and Materials : Its unique properties make it suitable for producing dyes, pigments, and other specialty chemicals.

Synthesis and Evaluation of Derivatives

A series of studies have focused on synthesizing derivatives of 2,4(1H,3H)-Quinazolinedione. For example:

- A study published in Letters in Drug Design & Discovery evaluated synthesized derivatives for their anticancer activities against three human cancer cell lines. Compounds were characterized using UV, IR, NMR spectroscopy techniques .

- Another research highlighted the synthesis of novel derivatives through reactions involving piperazine moieties which showed promising antimicrobial activity against bacterial strains like Staphylococcus aureus and Bacillus subtilis .

Pharmacological Studies

Research has indicated that certain derivatives exhibit significant cytotoxic effects on cancer cells while maintaining lower toxicity on normal cells. This selectivity is crucial for developing effective anticancer therapies.

作用機序

The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets depend on the specific biological context and the nature of the interactions.

類似化合物との比較

2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- can be compared with other quinazoline derivatives, such as:

Quinazoline-2,4-dione: Lacks the methoxy groups at the 7th and 8th positions, resulting in different chemical and biological properties.

Quinazoline-2,4-diol: Contains hydroxyl groups instead of methoxy groups, leading to variations in reactivity and biological activity.

Quinazoline-2,4-dione, 6,7-dimethoxy-:

The uniqueness of 2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

生物活性

2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- is a synthetic compound belonging to the quinazoline family. It has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as an anticancer agent and antimicrobial compound. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a quinazoline ring system with methoxy groups at the 7 and 8 positions. Its molecular formula is , with a molecular weight of approximately 218.20 g/mol. The structural characteristics contribute to its biological activity, influencing interactions with biological targets.

Synthesis Methods

The synthesis of 2,4(1H,3H)-Quinazolinedione, 7,8-dimethoxy- typically involves modification of precursor compounds derived from amino acids or benzoic acid derivatives. Common methods include:

- Cyclization Reactions : Utilizing appropriate precursors under specific conditions to form the quinazoline structure.

- Esterification : Involving reactions with sulfuric acid and methanol to form key intermediates.

- Hydrazinolysis : A step that often yields significant derivatives for further functionalization.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 2,4(1H,3H)-Quinazolinedione derivatives against various cancer cell lines. The following table summarizes key findings from recent research:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7 | HUH-7 | 2.5 | Inhibition of cell proliferation |

| 7 | MCF-7 | 6.8 | Induction of apoptosis |

| 7 | HCT-116 | 4.9 | Disruption of cell cycle |

| 15 | HUH-7 | 7.0 | Targeting specific signaling pathways |

| 25 | MCF-7 | 13.1 | Modulation of gene expression |

The compound's mechanism of action involves interference with cellular processes such as apoptosis induction and cell cycle disruption, which are critical for cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains. Research indicates that it functions as an inhibitor of bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication.

The following table outlines the antimicrobial efficacy against selected strains:

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 13 | Staphylococcus aureus | 11 | 80 |

| 15 | Escherichia coli | 10 | 75 |

| 14a | Candida albicans | 12 | 70 |

These results indicate moderate to significant antibacterial activity compared to standard drugs like ampicillin .

Case Studies

A notable study published in Letters in Drug Design & Discovery explored a series of quinazoline derivatives including the target compound. The researchers synthesized multiple derivatives and evaluated their cytotoxicity against a panel of human cancer cell lines using the Sulforhodamine B assay. The findings highlighted that specific substitutions at the quinazoline scaffold significantly enhanced anticancer activity .

Another study focused on the antimicrobial properties of quinazoline derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at specific positions on the quinazoline ring could optimize antimicrobial efficacy .

特性

IUPAC Name |

7,8-dimethoxy-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-15-6-4-3-5-7(8(6)16-2)11-10(14)12-9(5)13/h3-4H,1-2H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCZFFBFTRODRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)NC(=O)N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00488304 | |

| Record name | 7,8-Dimethoxyquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00488304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61948-70-7 | |

| Record name | 7,8-Dimethoxyquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00488304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。